Dibenzyl phthalate Dibenzyl phthalate Dibenzyl phthalate, a diaryl phthalate, is extensively used as a plasticizer to modify the properties of the synthetic resin substrates, resulting in the improvement of flexibility and durability of the end products. It is considered as a potential environmental pollutant.
Dibenzyl phthalate is an endocrine disrupting chemical that interferes with different cell signaling pathways involved in weight and glucose homeostasis.
Brand Name: Vulcanchem
CAS No.: 523-31-9
VCID: VC0525917
InChI: InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol

Dibenzyl phthalate

CAS No.: 523-31-9

Cat. No.: VC0525917

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dibenzyl phthalate - 523-31-9

Specification

CAS No. 523-31-9
Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
IUPAC Name dibenzyl benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Standard InChI Key UCVPKAZCQPRWAY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical and Structural Properties of Dibenzyl Phthalate

Dibenzyl phthalate belongs to the phthalate ester family, distinguished by its two benzyl groups attached to the phthalic acid backbone. The structural formula (Fig. 1) reveals a planar aromatic system with ester linkages, contributing to its stability and solubility in organic solvents.

Table 1: Key Physicochemical Properties of DBzP

PropertyValueSource
Molecular FormulaC22H18O4\text{C}_{22}\text{H}_{18}\text{O}_4
Molecular Weight346.38 g/mol
CAS Number523-31-9
SMILES Notationc1(COC(=O)c2c(C(=O)OCc3ccccc3)cccc2)ccccc1

The compound’s lipophilic nature, attributed to its benzyl substituents, facilitates its use in polymer matrices but also enhances bioaccumulation potential . Unlike shorter-chain phthalates such as diethyl phthalate (DEP), DBzP’s bulkier structure may influence its metabolic fate and environmental persistence .

Synthesis and Industrial Production

DBzP is synthesized via acid-catalyzed esterification of phthalic acid with benzyl alcohol. A representative protocol involves refluxing phthalic acid (4.15 g), benzyl alcohol (5.947 g), and diphenylphosphoric acid (624 g) in toluene at 125°C for 9 hours under nitrogen . The reaction employs azeotropic water removal using a Dean-Stark apparatus, achieving a 66% yield after purification via silica gel chromatography .

Table 2: Optimized Synthesis Conditions for DBzP

ParameterDetail
CatalystDiphenylphosphoric acid
SolventToluene
Temperature125°C
Reaction Time9 hours
Yield66%

This method minimizes side reactions such as transesterification, ensuring high purity (96%) . Industrial-scale production typically employs continuous reactors to enhance efficiency, though environmental concerns have spurred interest in greener catalysts .

Applications in Polymer Science and Beyond

DBzP’s primary application lies in plasticizing polyvinyl chloride (PVC) and synthetic resins, where it improves flexibility and durability . Its compatibility with polar polymers stems from dipole-dipole interactions between the ester groups and polymer chains. Compared to di-(2-ethylhexyl) phthalate (DEHP), DBzP offers superior thermal stability, making it suitable for high-temperature processing .

Emerging uses include:

  • Biochemical assays: DBzP serves as a solvent in cell-based studies due to its low volatility .

  • Cosmetics: Limited use as a fragrance stabilizer, though regulatory restrictions apply in some jurisdictions .

Estrogenic Activity and Endocrine Disruption

DBzP exhibits dose-dependent estrogenic activity, as demonstrated by yeast estrogen screen (YES) assays. At concentrations ≥1.95 μM, it acts as an estrogen receptor (ER) agonist, but paradoxically inhibits 17β-estradiol (E₂) activity by 74.5% at higher doses . In vivo studies using immature mouse models confirm its dual role: DBzP (40–400 μg/kg body weight) suppresses E₂-induced uterine growth, indicating antagonist activity .

Table 3: Comparative Estrogenic Potency of Phthalates

PhthalateER Agonism EC₅₀ (M)ER Antagonism IC₅₀ (M)
DBzP1.2×1061.2 \times 10^{-6}3.8×1063.8 \times 10^{-6}
BBP5.6×1065.6 \times 10^{-6}1.1×1051.1 \times 10^{-5}

Molecular docking studies attribute DBzP’s potency to its ability to occupy the ER ligand-binding domain, forming hydrogen bonds with Glu353 and Arg394 residues . These interactions destabilize co-activator recruitment, explaining its antagonist behavior at elevated concentrations .

Oxidative Stress and Cellular Toxicity

While DBzP’s phase I metabolism (hydrolysis to mono-benzyl phthalate) reduces its acute toxicity, chronic exposure induces oxidative stress via lipid peroxidation . In zebrafish embryos, DBzP upregulates CYP1A and glutathione-S-transferase (GST) enzymes, implicating the aryl hydrocarbon receptor (AhR) pathway . Comparative studies rank phthalate toxicity as DEHP > DEP > DBzP > DBP, reflecting differences in metabolic clearance rates .

Environmental Fate and Regulatory Status

PhthalateU.S. CPSC StatusEU Restriction
DBzPUnrestrictedUnder review
DEHPBannedREACH Annex XIV
BBPRestrictedREACH Annex XIV

Future Directions and Alternatives

The search for DBzP alternatives focuses on non-phthalate plasticizers such as citrates and adipates, though cost and performance limitations persist. Advancing green chemistry approaches, including enzymatic esterification and bio-based feedstocks, may mitigate synthetic challenges . Longitudinal studies are needed to clarify DBzP’s role in chronic diseases, particularly at low-dose exposures relevant to human populations .

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